molecular formula C12H9N5S2 B5588310 5-(3-pyridinyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol

5-(3-pyridinyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B5588310
M. Wt: 287.4 g/mol
InChI Key: JYRFGKPZJHNYFQ-RIYZIHGNSA-N
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Description

5-(3-pyridinyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H9N5S2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.02993766 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of 5-(3-pyridinyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol derivatives from isonicotinic acid hydrazide and its evaluation for antimicrobial activities has been extensively studied. For instance, Bayrak et al. (2009) explored the antimicrobial potential of newly synthesized 1,2,4-triazoles derivatives, demonstrating that these compounds exhibit good to moderate antimicrobial activity. This indicates the compound's significance in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

Research by Ansari, Quraishi, and Singh (2014) on Schiff's bases derived from this compound highlights its application as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. The study found that these compounds exhibit excellent inhibition efficiency, demonstrating the potential for industrial applications in corrosion prevention (Ansari et al., 2014).

Coordination Complexes

Haddad, Yousif, and Ahmed (2013) discussed the preparation of coordination complexes with metals such as Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) using 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol as a ligand. This research underlines the compound's versatility in forming bidentate coordination complexes, which can be crucial for catalysis and materials science applications (Haddad et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyridinium compounds have biological activity and are used as antimicrobial, anticancer, antimalarial, and anticholinesterase agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or materials science, studying its reactivity under various conditions, and developing new methods for its synthesis .

Properties

IUPAC Name

3-pyridin-3-yl-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5S2/c18-12-16-15-11(9-3-1-5-13-7-9)17(12)14-8-10-4-2-6-19-10/h1-8H,(H,16,18)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRFGKPZJHNYFQ-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.